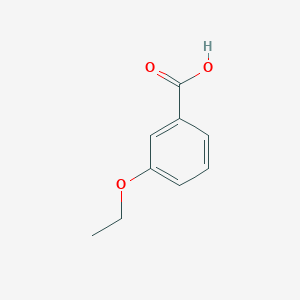
4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- is a compound that has been extensively studied in scientific research. It is a heterocyclic compound that has shown potential in various applications, such as drug development and material science. In
Mecanismo De Acción
The mechanism of action of 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- varies depending on its application. In anti-cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In anti-inflammatory research, it has been shown to inhibit the production of pro-inflammatory cytokines. In OLED and OFET research, it has been studied for its electronic properties and ability to transport charge.
Biochemical and Physiological Effects:
4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- has been shown to have various biochemical and physiological effects. In anti-cancer research, it has been shown to reduce tumor growth and metastasis. In anti-inflammatory research, it has been shown to reduce inflammation and pain. In OLED and OFET research, it has been shown to have good charge transport properties and high electron mobility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are numerous future directions for the study of 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino-. These include further exploration of its anti-cancer, anti-inflammatory, and anti-viral properties, as well as its potential as a material for OLEDs and OFETs. Additionally, research could focus on improving the synthesis method to increase the yield and reduce the reaction time, as well as developing new derivatives of the compound with improved properties.
In conclusion, 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- is a compound that has shown great potential in scientific research. Its anti-cancer, anti-inflammatory, and anti-viral properties, as well as its potential as a material for OLEDs and OFETs, make it a valuable compound for further exploration. However, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- involves the reaction of 2-morpholinoaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a cyclization reaction, resulting in the formation of the desired compound. This synthesis method has been optimized to improve the yield of the compound and reduce the reaction time.
Aplicaciones Científicas De Investigación
4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- has been extensively studied for its potential applications in drug development. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has been studied for its potential as a material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propiedades
Número CAS |
23902-05-8 |
|---|---|
Fórmula molecular |
C12H17N3O2 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H17N3O2/c16-11-9-3-1-2-4-10(9)13-12(14-11)15-5-7-17-8-6-15/h1-8H2,(H,13,14,16) |
Clave InChI |
CLIVREAVSUMDBB-UHFFFAOYSA-N |
SMILES isomérico |
C1CCC2=C(C1)C(=O)N=C(N2)N3CCOCC3 |
SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCOCC3 |
SMILES canónico |
C1CCC2=C(C1)C(=O)N=C(N2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





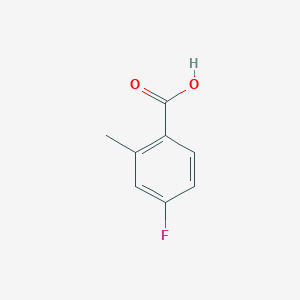
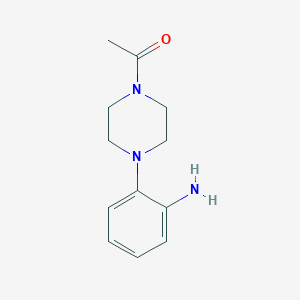




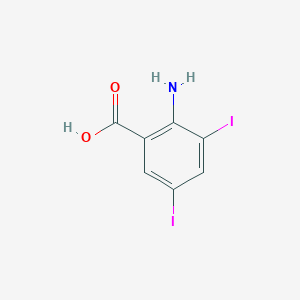

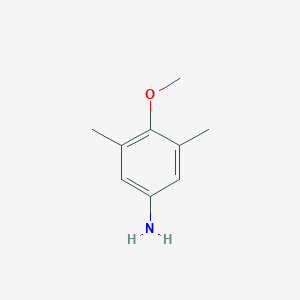
![Formamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B181748.png)
